Cas no 2224385-33-3 (3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide)

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide is a specialized organic compound featuring a pyrazole core substituted with a 2-methylphenyl group and an ethenylsulfonyl propanamide moiety. Its structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthetic pathways. The presence of the ethenylsulfonyl group enhances reactivity, enabling selective modifications, while the pyrazole scaffold offers stability and versatility in molecular design. This compound may serve as a key building block for developing biologically active molecules, leveraging its balanced lipophilicity and functional group compatibility. Its well-defined structure allows for precise derivatization, making it valuable in targeted synthesis and research applications.
3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide structure
2224385-33-3 structure
商品名:3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide
CAS番号:2224385-33-3
MF:C16H19N3O3S
メガワット:333.40536236763
CID:6307936
PubChem ID:132390220

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide 化学的及び物理的性質

名前と識別子

    • EN300-26605832
    • AKOS034122458
    • 2224385-33-3
    • 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide
    • 3-(ethenesulfonyl)-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]propanamide
    • インチ: 1S/C16H19N3O3S/c1-4-23(21,22)10-9-16(20)17-15-11-14(18-19(15)3)13-8-6-5-7-12(13)2/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
    • InChIKey: RLBYPIDITNFZSF-UHFFFAOYSA-N
    • ほほえんだ: S(C=C)(CCC(NC1=CC(C2C=CC=CC=2C)=NN1C)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 333.11471265g/mol
  • どういたいしつりょう: 333.11471265g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 529
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26605832-0.05g
3-(ethenesulfonyl)-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]propanamide
2224385-33-3 95.0%
0.05g
$246.0 2025-03-20

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide 関連文献

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamideに関する追加情報

Introduction to 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide (CAS No. 2224385-33-3)

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide, identified by its Chemical Abstracts Service (CAS) number 2224385-33-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a sulfonyl group, an ethenyl moiety, and a propanamide backbone linked to a pyrazole ring. The presence of multiple aromatic and heterocyclic components in its structure imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide can be dissected into several key functional groups. The sulfonyl group (-SO₂-) attached to the ethenyl moiety contributes to its electrophilicity, enabling potential interactions with nucleophiles in biological systems. This feature is particularly relevant in the design of inhibitors targeting enzymes with nucleophilic residues. Additionally, the pyrazole ring, a well-known pharmacophore in medicinal chemistry, introduces heterocyclic stability and bioisosteric properties that can mimic other bioactive scaffolds. The 2-methyl substituent on the pyrazole ring further enhances its lipophilicity, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles.

The propanamide moiety at the N-terminal position of the molecule provides a hydrogen bond acceptor capability, which is crucial for binding to specific amino acid residues in protein targets. This structural feature is frequently exploited in the design of kinase inhibitors and other enzyme-targeted drugs. Moreover, the 2-methylphenyl group (also known as p-tolyl) appended to the pyrazole ring increases the compound's hydrophobicity, influencing its solubility and membrane permeability—key parameters for oral bioavailability. The overall combination of these structural elements makes 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide a structurally intriguing molecule with potential applications across various therapeutic domains.

In recent years, there has been growing interest in developing small molecules that modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique structural features of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide position it as a candidate for investigating its interactions with relevant biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors involved in disease progression. Specifically, the sulfonyl group could serve as a hinge-binding motif, interacting with key pockets in target proteins, while the pyrazole ring provides steric and electronic complementarity to enhance binding affinity.

One of the most compelling aspects of this compound is its potential for customization through structural modifications. Researchers can fine-tune its properties by altering substituents on the pyrazole ring or modifying the propanamide backbone to optimize potency and selectivity. For instance, replacing the ethenyl group with other alkene or alkyne moieties could introduce different electronic distributions, influencing reactivity and binding interactions. Similarly, varying the methyl substituents on the phenyl ring could modulate lipophilicity and metabolic stability. Such flexibility makes 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide a versatile scaffold for medicinal chemists seeking to develop novel therapeutics.

The synthesis of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key synthetic strategies include sulfonylation reactions to introduce the sulfonyl group at the appropriate position on the ethenyl moiety, followed by condensation reactions to form the amide bond with the pyrazole derivative. Protecting group strategies may be employed to ensure regioselectivity during synthesis. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing reaction times and improving yields—a critical consideration for industrial-scale production.

From a pharmacological perspective, 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide holds promise as an early-stage hit or lead compound for further optimization into drug candidates. Its ability to interact with multiple biological targets suggests potential applications in combinatorial therapy approaches where multiple pathways are modulated simultaneously. Additionally, its structural complexity may contribute to reduced off-target effects compared to simpler molecules by providing greater selectivity through precise interactions with target proteins.

In conclusion, 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide (CAS No. 2224385-33-3) represents an intriguing molecule with significant potential in pharmaceutical research and development. Its unique structural composition offers opportunities for designing novel therapeutics targeting various diseases through modulating key biological pathways. As research progresses, this compound will likely continue to be explored for its pharmacological properties, contributing valuable insights into drug design principles and therapeutic strategies.

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